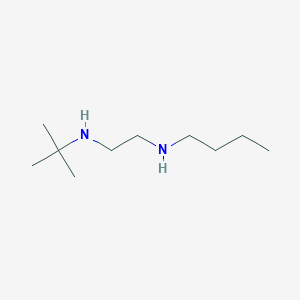

N-butyl-N'-tert-butylethane-1,2-diamine

Description

Overview of Vicinal Diamines in Contemporary Chemical Research

Vicinal diamines, also known as 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural motif is ubiquitous in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov Their prevalence has led to their designation as "privileged structures" in medicinal chemistry. Beyond their biological significance, vicinal diamines are indispensable tools in synthetic organic chemistry. researchgate.net

They serve as versatile precursors for the synthesis of nitrogen-containing heterocycles and are widely employed as chiral auxiliaries and organocatalysts in asymmetric synthesis. researchgate.net Furthermore, their ability to act as bidentate chelating agents for a wide variety of metal ions makes them fundamental ligands in coordination chemistry and transition-metal catalysis. The development of efficient and selective methods for synthesizing vicinal diamines, particularly enantioenriched and unsymmetrical variants, remains an active and important area of chemical research. researchgate.netorganic-chemistry.org

Significance of N-Alkyl/Aryl Ethane-1,2-diamines in Organic Synthesis and Catalysis

The functional properties of the basic ethane-1,2-diamine skeleton can be extensively modified by attaching alkyl or aryl substituents to the nitrogen atoms. These N-alkyl/aryl ethane-1,2-diamines are of paramount importance as ligands that can systematically tune the behavior of metal catalysts. guidechem.com For instance, N,N'-disubstituted diamines are used as catalysts in polymerization reactions and as versatile ligands that facilitate the formation of stable metal complexes for a variety of organic transformations, including carbon-carbon and carbon-nitrogen bond formation. guidechem.com

The synthesis of unsymmetrically substituted N,N'-dialkylated 1,2-diamines is a key objective, as it allows for finer control over the ligand's properties compared to their symmetrical counterparts. organic-chemistry.orgrsc.org Compounds like N-butyl-N'-tert-butylethane-1,2-diamine exemplify this class. The presence of two different alkyl groups can create a unique coordination environment, influencing factors such as catalyst solubility, stability, and the stereochemical outcome of the reaction it catalyzes. nih.gov Recent advancements have focused on developing efficient synthetic routes, such as rhodium-catalyzed hydroamination, to access a wide range of these valuable unsymmetrical diamines. organic-chemistry.orgacs.org

Influence of Steric Hindrance from tert-Butyl and Alkyl Substituents on Diamine Reactivity and Selectivity

Steric hindrance, the effect of the size of substituent groups on the rate and outcome of a chemical reaction, is a critical factor in the chemistry of N-substituted diamines. The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. Its bulky nature significantly restricts rotation around the C-N bonds and influences the preferred conformation of the diamine backbone. This steric bulk can dictate the coordination geometry when the diamine acts as a ligand, often favoring specific, sometimes distorted, arrangements around a metal center. researchgate.net

In this compound, the steric disparity between the bulky, branched tert-butyl group and the more linear, flexible n-butyl group is pronounced. This asymmetry has profound implications for its reactivity and selectivity.

Electronic Effects: All alkyl groups are electron-donating, which increases the basicity of the nitrogen atoms and their ability to act as ligands. The tert-butyl group has a slightly stronger electron-donating effect than the n-butyl group, which can lead to differential reactivity between the two nitrogen centers. researchgate.net

Steric Effects: The primary influence is steric. The tert-butyl group creates a crowded environment around its nitrogen atom, which can hinder the approach of reactants or substrates. mdpi.com In contrast, the n-butyl group provides less steric obstruction. This difference can be exploited to achieve regioselectivity in reactions where the diamine is a substrate or to control the access of substrates to a metal center when the diamine is a ligand. For example, in a catalytic pocket, the tert-butyl group can act as a "steric gate," selectively allowing smaller substrates to approach the active site while blocking larger ones.

This built-in steric and electronic differentiation makes unsymmetrical diamines like this compound highly valuable for designing selective catalysts and for use in complex synthetic challenges. mdpi.com

Compound Data

The following tables provide physical and chemical data for the related symmetrical compound N,N'-di-tert-butylethane-1,2-diamine and compare the steric and electronic properties of various alkyl substituents.

Table 1: Physical and Chemical Properties of N,N'-Di-tert-butylethane-1,2-diamine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4062-60-6 | chemicalbook.comnih.govsigmaaldrich.comnist.gov |

| Molecular Formula | C₁₀H₂₄N₂ | chemicalbook.comnih.govnist.gov |

| Molecular Weight | 172.31 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to yellow liquid | guidechem.comchemicalbook.com |

| Boiling Point | 196-198 °C | chemicalbook.comsigmaaldrich.com |

| Density | 0.799 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.43 | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents; slightly soluble in water (33 g/L at 25°C) | guidechem.comchemicalbook.com |

Table 2: Comparison of N-Alkyl Substituent Properties

| Substituent | Structure | Relative Steric Bulk | Electronic Effect | Key Characteristics |

|---|---|---|---|---|

| Methyl | -CH₃ | Low | Weakly electron-donating | Minimal steric hindrance. mdpi.com |

| Ethyl | -CH₂CH₃ | Low-Moderate | Electron-donating | Slightly more steric bulk than methyl. nih.gov |

| n-Butyl | -CH₂(CH₂)₂CH₃ | Moderate | Electron-donating | Flexible chain, moderate steric hindrance. |

| Isopropyl | -CH(CH₃)₂ | High | More electron-donating | Branched at the α-carbon, significant steric hindrance. mdpi.com |

| tert-Butyl | -C(CH₃)₃ | Very High | Strongly electron-donating | Branched at the α-carbon, creates a highly crowded environment, used to enforce specific conformations and selectivities. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

91135-05-6 |

|---|---|

Molecular Formula |

C10H24N2 |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

N-butyl-N'-tert-butylethane-1,2-diamine |

InChI |

InChI=1S/C10H24N2/c1-5-6-7-11-8-9-12-10(2,3)4/h11-12H,5-9H2,1-4H3 |

InChI Key |

LNBFCSMKDGGMCE-UHFFFAOYSA-N |

SMILES |

CCCCNCCNC(C)(C)C |

Canonical SMILES |

CCCCNCCNC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Butyl N Tert Butylethane 1,2 Diamine and Analogues

Reductive Amination Pathways to N,N'-Disubstituted Ethane-1,2-diamines

Reductive amination represents a direct and efficient method for the synthesis of N,N'-disubstituted ethane-1,2-diamines. This approach typically involves the formation of a diimine intermediate from the condensation of a 1,2-dicarbonyl compound with primary amines, followed by reduction of the carbon-nitrogen double bonds.

Condensation of Glyoxal (B1671930) with Primary Amines followed by Hydrogenation

A prevalent method for synthesizing symmetrical and unsymmetrical N,N'-disubstituted ethane-1,2-diamines involves the initial reaction of glyoxal with primary amines to form a 1,4-diaza-1,3-butadiene (diimine) intermediate. This intermediate is then subjected to hydrogenation to yield the desired vicinal diamine.

The reaction of aqueous glyoxal with primary amines, such as tert-butylamine (B42293), is a key step in the production of N,N'-di-tert-butylethylenediamine. google.comgoogle.com The process involves mixing the primary amine with an aqueous solution of glyoxal, often in the presence of an organic solvent like o-xylene (B151617) or a gasoline fraction, to facilitate the separation of the diimine product. google.comgoogle.com The reaction temperature is typically maintained between room temperature and 150°C. google.com Following the condensation, the diimine is hydrogenated under pressure using a catalyst, such as platinum on carbon, at temperatures ranging from 50 to 150°C to afford the final N,N'-disubstituted ethane-1,2-diamine. google.comgoogle.com

The synthesis of various N,N'-di(aryl)ethylenediimines has also been reported through the reaction of glyoxal with aromatic primary amines like aniline (B41778) and its derivatives. datapdf.com

Table 1: Examples of N,N'-Disubstituted Ethane-1,2-diamine Synthesis via Glyoxal Condensation and Hydrogenation

| Primary Amine | Product | Catalyst | Yield | Reference |

| tert-Butylamine | N,N'-Di-tert-butylethylenediamine | Platinum on Carbon | 80% | google.com |

| o-Toluidine (B26562) | N,N'-Bis(o-tolyl)ethylenediimine | Not Applicable (Diimine product) | 58% | datapdf.com |

Note: The yield for o-toluidine corresponds to the diimine intermediate, not the final hydrogenated product.

Stereochemical Control in Imine Reduction for Vicinal Diamines

Achieving stereochemical control during the reduction of the diimine intermediate is crucial for accessing specific diastereomers of the vicinal diamine. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation is a common method for reducing imines and can lead to different stereochemical outcomes depending on the catalyst and substrate. rsc.org

The synthesis of vicinal diamines from alkenes and cyanamide (B42294) also highlights methods for stereoselective synthesis. acs.org While not a direct reduction of a pre-formed diimine, these methods underscore the importance of reagent and catalyst selection in determining the final stereochemistry of the diamine product. Rhodium-catalyzed hydroamination of allylic amines has been shown to be a stereoselective method for producing 1,2-diamines, with the formation of the trans-1,2-diamine being favored. nih.gov This preference is attributed to the formation of a less sterically hindered trans-rhodacyclic intermediate. nih.gov

Asymmetric Synthesis of Chiral N,N'-Disubstituted Ethane-1,2-diamines

The demand for enantiomerically pure vicinal diamines has driven the development of numerous asymmetric synthetic strategies. These methods are essential for producing chiral ligands and catalysts for asymmetric synthesis. rsc.orgnih.govrsc.orgacs.org

Diastereoselective Addition Reactions (e.g., Grignard Reagents to Bisimines)

A powerful strategy for the asymmetric synthesis of chiral vicinal diamines is the diastereoselective addition of organometallic reagents, such as Grignard reagents, to chiral bisimines. researchgate.netdocumentsdelivered.com This approach allows for the creation of C2-symmetrical and unsymmetrical diamines with high diastereoselectivity.

For example, the addition of tert-butylmagnesium chloride to a chiral bis-imine derived from glyoxal and (S)-methyl-benzylamine results in the formation of a single diastereomer of 1,2-diamino-1,2-di-tert-butylethane, which can be subsequently hydrogenolyzed to the free diamine in good yields. researchgate.net Similarly, the reaction of a bis-imine derived from glyoxal and (R)-α-methylbenzylamine with phenylmagnesium chloride is highly diastereoselective, leading to the selective formation of a C2-symmetric vicinal diamine. researchgate.net The stereochemical outcome of these reactions can often be rationalized using models like the 'Cram-Davis' open transition state model. researchgate.net

Table 2: Diastereoselective Synthesis of Chiral Vicinal Diamines

| Bisimine Source | Grignard Reagent | Product Type | Diastereoselectivity | Reference |

| Glyoxal and (S)-methyl-benzylamine | tert-Butylmagnesium chloride | Unsymmetrical 1,2-Diamine | Single diastereomer detected | researchgate.net |

| Glyoxal and (R)-α-methylbenzylamine | Phenylmagnesium chloride | C2-Symmetric Vicinal Diamine | Highly diastereoselective | researchgate.net |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a potent technique that enables the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. princeton.eduwikipedia.org This process combines a rapid and reversible racemization of the starting material with a highly enantioselective and irreversible reaction. princeton.eduwikipedia.org

In the context of chiral diamine synthesis, DKR can be applied to the resolution of racemic intermediates. For a successful DKR, the rate of racemization of the starting enantiomers must be comparable to or faster than the rate of the kinetic resolution step. princeton.edu This strategy has been effectively used in the synthesis of chiral α-amino acids and other chiral amines through methods like the asymmetric alcoholysis of azlactones catalyzed by chiral thiourea (B124793) derivatives. mdpi.com The principles of DKR are applicable to the synthesis of chiral N,N'-disubstituted ethane-1,2-diamines, for instance, by resolving a racemic precursor through an enantioselective reaction catalyzed by a chiral catalyst. nih.govresearchgate.net

Catalytic Asymmetric Amination (e.g., Palladium- and Rhodium-Catalyzed Approaches)

Catalytic asymmetric amination reactions provide a direct and atom-economical route to chiral vicinal diamines. rsc.orgnih.govrsc.org Transition metal catalysts, particularly those based on palladium and rhodium, have been extensively developed for this purpose. nih.govnih.gov

Strategies for the catalytic asymmetric synthesis of 1,2-diamines include:

Asymmetric Hydroamination: The intermolecular hydroamination of allylic amines with amine nucleophiles, catalyzed by rhodium or copper complexes, can produce chiral 1,2-diamines. nih.govrsc.org

Reductive Amination: Direct asymmetric reductive amination of ketones with primary amines, using iridium catalysts with chiral phosphoramidite (B1245037) ligands, is a highly efficient method for synthesizing a wide range of chiral N-alkyl amines. nih.gov A cascade reaction involving amidation and rhodium-catalyzed asymmetric reductive amination of diamines and ketoesters has also been developed for the synthesis of chiral 3,4-dihydroquinoxalinones. nih.gov

Diamination of Olefins: The catalytic asymmetric diamination of C-C double bonds is a significant C-N bond-forming strategy to access enantioenriched 1,2-diamines. rsc.org Palladium-catalyzed asymmetric diamination of alkyl dienes using a chiral phosphoramidite ligand affords cyclic sulfamides, which are precursors to chiral diamines, in high yield and enantiomeric excess. organic-chemistry.org

Sequential Catalysis: A sequential process involving palladium-catalyzed asymmetric allylic amination followed by rhodium-catalyzed diastereoselective oxidative cyclization provides access to complex, optically active diamine architectures. nih.gov

Table 3: Catalytic Asymmetric Methods for Chiral Diamine Synthesis

| Method | Catalyst System | Substrate Type | Product Type | Reference |

| Asymmetric Hydroamination | Rhodium or Copper Complexes | Allylic Amines | Chiral 1,2-Diamines | nih.govrsc.org |

| Asymmetric Reductive Amination | Iridium/Chiral Phosphoramidite | Ketones and Primary Amines | Chiral N-Alkyl Amines | nih.gov |

| Asymmetric Diamination | Palladium/Chiral Phosphoramidite | Alkyl Dienes | Cyclic Sulfamides | organic-chemistry.org |

| Sequential Pd/Rh Catalysis | Pd/Chiral Ligand then Rh(II) catalyst | Allylic Carbonates and Sulfamates | Polyfunctionalized Diamines | nih.gov |

Chiral Auxiliary-Mediated Synthesis of Diamines

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. wikipedia.org By temporarily attaching a chiral molecule to a substrate, it is possible to control the facial selectivity of subsequent reactions, leading to the formation of a desired stereoisomer. After the key stereocenter-forming step, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com

In the context of synthesizing chiral diamines, auxiliaries such as pseudoephedrine and its analogue, pseudoephenamine, have demonstrated considerable utility. nih.gov These auxiliaries can be acylated and subsequently undergo diastereoselective alkylation at the α-position. While not a direct route to N-alkylated diamines, this methodology is fundamental for creating chiral backbones which can be further functionalized.

A more direct application involves the use of chiral auxiliaries like (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). sigmaaldrich.com This approach involves the condensation of the chiral sulfinamide with a suitable aldehyde to form a chiral N-sulfinyl imine. Nucleophilic addition to this imine, for instance with a Grignard or organolithium reagent, proceeds with high diastereoselectivity. Subsequent removal of the sulfinyl group yields an enantiomerically enriched primary amine. This primary amine can then be subjected to further alkylation to introduce the second, different alkyl group.

For instance, to synthesize a chiral precursor to N-butyl-N'-tert-butylethane-1,2-diamine, one could envision a sequence starting with a protected aminoacetaldehyde. Reaction with a chiral auxiliary would be followed by the introduction of one of the alkyl groups.

Table 1: Asymmetric Alkylation using Pseudoephenamine Auxiliary nih.gov

| Entry | Electrophile | Product Configuration | Diastereomeric Ratio (dr) |

| 1 | MeI | (S,S) | >99:1 |

| 2 | BnBr | (S,S) | >99:1 |

| 3 | Allyl-I | (S,S) | 98:2 |

This table illustrates the high diastereoselectivity achievable in the alkylation of amides derived from the pseudoephenamine chiral auxiliary, a key step in creating chiral building blocks.

Alkylation-Based Syntheses of Substituted Ethane-1,2-diamines

Direct alkylation of ethane-1,2-diamine is a straightforward conceptual approach to N,N'-disubstituted derivatives. However, controlling the degree and position of alkylation can be challenging, often leading to a mixture of mono-, di-, tri-, and tetra-alkylated products, as well as potential over-alkylation.

A common strategy to synthesize unsymmetrical N,N'-dialkylethane-1,2-diamines involves a stepwise alkylation procedure. This typically begins with the mono-protection of one of the amino groups of ethane-1,2-diamine. The protecting group, for instance, a tosyl or a Boc group, allows for the selective alkylation of the free amino group. Following the introduction of the first alkyl group (e.g., butyl), the protecting group is removed, and the second amino group is then alkylated with a different alkyl halide (e.g., a tert-butyl halide).

Alternatively, reductive amination can be employed. This involves reacting a mono-alkylated or mono-protected ethylenediamine (B42938) with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.

A robust method for preparing N,N'-dialkylalkanediamines involves the reaction of a dihaloalkane with a primary amine. google.com For the synthesis of this compound, this could conceptually involve the reaction of 1,2-dichloroethane (B1671644) with a mixture of n-butylamine and tert-butylamine. However, controlling the cross-alkylation to favor the desired unsymmetrical product over the symmetrical N,N'-dibutyl and N,N'-di-tert-butyl derivatives would be a significant challenge. A more controlled approach would be the reaction of a large excess of n-butylamine with 1,2-dichloroethane to form N-butyl-2-chloroethylamine, followed by reaction with tert-butylamine.

Table 2: Synthesis of N,N'-Dialkylalkanediamines via Dihaloalkane Alkylation google.com

| Dihaloalkane | Amine | Product | Yield (%) | Impurities (%) |

| 1,2-dichloroethane | Methylamine | N,N'-dimethylethylenediamine | 80-85 | 10-18 |

| 1,3-dichloropropane | Ethylamine | N,N'-diethylpropanediamine | ~80 | ~20 |

This table highlights a general industrial approach to symmetrical diamines, illustrating the yields and impurity levels that can be expected. Synthesizing an unsymmetrical diamine like this compound via this route would require careful control of reaction conditions to manage the formation of byproducts.

Multi-Component Reactions for Vicinal Diamine Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. mdpi.com For the synthesis of vicinal diamines and their derivatives, several MCRs are applicable.

The Groebke-Blackburn-Bienaymè (GBB) reaction is a three-component reaction between an aldehyde, an isocyanide, and an amidine (or a related nitrogen-rich heterocycle) to form substituted imidazo-fused heterocycles. rug.nl When a 2,3-diaminopyrazine (B78566) is used as the amidine component, the reaction yields 2,3-di-substituted imidazo[1,2-a]pyrazin-8-amines. While this does not directly produce this compound, it exemplifies how a diamine scaffold can be elaborated in a single, convergent step.

Table 3: Groebke-Blackburn-Bienaymè Three-Component Reaction rug.nl

| Aldehyde | Isocyanide | Catalyst | Yield (%) |

| Benzaldehyde | 2,6-dimethylphenyl isocyanide | Sc(OTf)₃ | 44 |

| Benzaldehyde | tert-butyl (2-isocyanoethyl)carbamate | Sc(OTf)₃ | 68 |

| 4-Chlorobenzaldehyde | 2,6-dimethylphenyl isocyanide | Sc(OTf)₃ | 55 |

This table demonstrates the utility of a three-component reaction in building complex structures from a diamine precursor, showcasing the yields for different combinations of reactants.

Another relevant MCR is the Ritter reaction, which typically involves the reaction of a nitrile with a source of a stable carbocation (like that from tert-butanol (B103910) in strong acid) to form an N-alkyl amide. researchgate.netnih.gov While not a direct route to the target diamine, variations of this reaction could be envisioned to introduce the tert-butyl group onto a nitrogen atom within a suitable precursor.

Methodological Considerations for High Purity Synthesis

Achieving high purity in the synthesis of unsymmetrically substituted diamines like this compound is critical, as minor impurities can significantly impact their performance, especially in applications like catalysis.

In alkylation-based syntheses, a primary concern is the formation of byproducts. The reaction of dihaloalkanes with amines can lead to the formation of cyclic dialkyldiamines (e.g., piperazine (B1678402) derivatives) and trialkylalkanetriamines. google.com The formation of these impurities can be minimized by carefully controlling the reaction stoichiometry and the rate of addition of the dihaloalkane. Using a large excess of the amine can favor the formation of the desired product over polymeric or cyclic byproducts.

Purification of the final product is a crucial step. For liquid diamines, fractional distillation under reduced pressure is a common and effective method. A patent for the synthesis of the related N,N'-di-tert-butylethylenediamine reports achieving 98.5% purity by gas chromatography after distillation. google.com For solid diamines or their salts, recrystallization is a powerful purification technique.

The choice of solvent and catalyst can also influence purity. For instance, in the synthesis of N,N'-di-tert-butylethylenediamine from tert-butylamine and glyoxal, using a hydrocarbon solvent from which the intermediate diimine can be separated before hydrogenation allows for a cleaner reaction and simpler purification. google.com

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and gas chromatography (GC) are essential to confirm the structure and assess the purity of the synthesized diamine.

Chemical Reactivity and Mechanistic Investigations of N Butyl N Tert Butylethane 1,2 Diamine Analogues

Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base chemistry of N-butyl-N'-tert-butylethane-1,2-diamine is governed by the two secondary amine functionalities, which can act as Brønsted-Lowry bases by accepting protons. The differing steric and electronic environments of the n-butyl and tert-butyl substituents result in distinct basicities for the two nitrogen atoms. The nitrogen atom substituted with the less sterically hindered n-butyl group is generally more accessible for protonation compared to the nitrogen bearing the bulky tert-butyl group.

Proton transfer dynamics in such systems are fundamental to many chemical reactions. frontiersin.org In solution, the process can involve sequential protonation events, with the equilibrium position influenced by the solvent and pH. frontiersin.org The transfer of a proton to one of the nitrogen atoms forms a mono-ammonium salt, and a second protonation event can lead to a di-ammonium salt. The kinetics and thermodynamics of these proton transfer events are crucial in contexts where the diamine acts as a catalyst or a ligand. While direct studies on this specific molecule are not prevalent, the principles of proton transfer in enzyme active sites and other biological systems highlight the importance of the local environment in dictating the precise mechanism, which can be either concerted or stepwise. frontiersin.orgosti.gov The presence of bulky groups can influence the stability of hydrogen-bonded networks and the energy barriers associated with proton movement. frontiersin.org

Metallation Processes with Main Group and Transition Metals

The amine protons of this compound and its analogues can be abstracted by strong bases or reactive metal species, a process known as metallation. This leads to the formation of metal amide complexes, which are highly valuable reagents and intermediates in synthesis.

Formation of Metal Amides (e.g., Aluminium Amides)

The metallation of N,N′-di-tert-butylethylenediamine, a close, symmetrically substituted analogue, with aluminium hydride sources like AlH₃·NMe₃ has been studied in detail. rsc.org The reaction proceeds through a series of well-defined steps. Initially, an unstable secondary amine-stabilised amidoalane intermediate is formed. rsc.org This species can then undergo further reactions depending on the stoichiometry. In the absence of excess reagents, it eliminates molecular hydrogen to form a stable, dimeric diamidoalane complex, trans-[{AlH[µ-N(Buᵗ)CH₂CH₂NBuᵗ]}]₂. rsc.org If an excess of the aluminium hydride is present, a dibridging amidoalane complex is formed instead. rsc.org Conversely, reaction with an additional molecule of the parent diamine yields a triamidoaluminium species. rsc.org The use of AlH₂Cl·NMe₃ as the metallating agent allows for the synthesis of a stable analogue of the initial intermediate. rsc.org

Table 1: Aluminium Amide Species from N,N′-di-tert-butylethylenediamine

| Compound/Intermediate | Chemical Formula | Key Structural Feature |

|---|---|---|

| trans-Dimeric Diamidoalane | trans-[{AlH[µ-N(Buᵗ)CH₂CH₂NBuᵗ]}]₂ | Dimeric structure with trans configuration. rsc.org |

| cis-Dimeric Diamidoalane | cis-[{AlH[µ-N(Buᵗ)CH₂CH₂NBuᵗ]}]₂ | Dimeric structure with cis configuration. rsc.org |

| Dibridging Amidoalane | [(AlH₂)₂{µ-N(Buᵗ)CH₂CH₂N(Buᵗ)}] | Two AlH₂ units bridged by the diamido ligand. rsc.org |

| Triamidoaluminium Species | [Al(BuᵗNCH₂CH₂NBuᵗ)(BuᵗNCH₂CH₂NBuᵗH)] | One aluminium center coordinated by one diamido and one monoamido-monoamine ligand. rsc.org |

Lithiation Studies and Structural Characterization of Lithium Amides

Lithiation of N,N'-disubstituted ethylenediamines with organolithium reagents like methyl lithium (MeLi) or n-butyllithium (n-BuLi) is a common method to generate lithium amides. nih.govresearchgate.net Studies on the lithiation of N,N'-di-tert-butylethylenediamine with MeLi have shown that the reaction proceeds sequentially. nih.gov The initial product is a mono-lithiated species, which exists as a dimer, [cis-{Li[µ-N(t-Bu)CH₂CH₂N(H)t-Bu]}]₂. nih.gov Further lithiation leads to the formation of a dilithiated species, {Li[N(t-Bu)CH₂CH₂N(t-Bu)]Li}, which can exist in different aggregated forms. nih.gov These lithium amides often form complex aggregates in the solid state, such as dimers with Li₄N₄ cage structures or polymeric ladders, to satisfy the coordination requirements of the lithium ions. nih.govresearchgate.net The specific structure adopted is influenced by factors like the solvent, the steric bulk of the substituents on the nitrogen atoms, and the rigidity of the ligand backbone. researchgate.netrsc.org

Table 2: Crystallographic Data for Lithiated N,N′-di-tert-butylethylenediamine Species

| Compound Number | Chemical Formula | Crystal System | Space Group | Z |

|---|---|---|---|---|

| 2 (mono-lithiated dimer) | [cis-{Li[µ-N(t-Bu)CH₂CH₂N(H)t-Bu]}]₂ | Monoclinic | C2/c | 4 nih.gov |

| 3 (mixed aggregate) | [{Li[N(t-Bu)CH₂CH₂N(H)t-Bu]}₂Li{N(t-Bu)CH₂CH₂Nt-Bu}Li] | Monoclinic | P2₁/c | 4 nih.gov |

| 4a (di-lithiated dimer) | [{Li[N(t-Bu)CH₂CH₂Nt-Bu]Li}]₂ | Monoclinic | P2₁/c | 4 nih.gov |

Reactions with Carbon-Containing Substrates

This compound and its analogues serve as crucial building blocks for the synthesis of nitrogen-containing heterocycles, most notably imidazoline (B1206853) derivatives, which are themselves precursors to other important classes of compounds.

Formation of Imidazoline Derivatives

Imidazoline derivatives are five-membered heterocyclic rings that can be synthesized through the condensation of N,N'-disubstituted ethylenediamines with various one-carbon sources. researchgate.netresearchgate.net A prevalent method involves the reaction of the diamine with aldehydes or their equivalents, such as orthoesters. rsc.orgorganic-chemistry.org For instance, the reaction of N-tert-butyl-1,2-diaminoethane with triethyl orthoformate produces 1-tert-butyl-2-imidazoline in moderate yield. hw.ac.uk This cyclization reaction forms the core imidazoline ring structure, which can be further functionalized. Other methods for imidazoline synthesis include using reagents like tert-butyl hypochlorite (B82951) with aldehydes or iodine in the presence of a base. organic-chemistry.org

Table 3: Selected Synthetic Routes to Imidazolines from Diamines

| Diamine Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N,N′-Dialkylethylenediamine | Aldehydes (e.g., formaldehyde) | 1,3-Dialkylimidazolidine | rsc.org |

| N-tert-butyl-1,2-diaminoethane | Triethyl orthoformate | 1-tert-Butyl-2-imidazoline | hw.ac.uk |

| N,N′-Diarylethylenediamine Dihydrochloride | Triethyl orthoformate (microwave-assisted) | 1,3-Diarylimidazolinium chloride | organic-chemistry.org |

| Ethylenediamine (B42938) | Aldehyde, I₂, K₂CO₃ | 2-Substituted-imidazoline | organic-chemistry.org |

Precursors to N-Heterocyclic Carbenes (NHCs)

The imidazolines formed from this compound are direct precursors to saturated N-Heterocyclic Carbenes (NHCs), also known as imidazolin-2-ylidenes. NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. nih.gov The synthesis of the NHC precursor, an imidazolinium salt, is typically achieved via the cyclization of an N,N'-dialkylethylenediamine with an orthoester like triethyl orthoformate. rsc.org In the case of an asymmetrically substituted diamine like this compound, this reaction would yield 1-butyl-3-tert-butyl-2-H-imidazoline. Protonation or, more commonly, alkylation at the C2 position is not the standard route. Instead, the formed imidazoline is typically N-alkylated if one N-H bond remains, or the diamine is reacted with an orthoformate and an acid to directly form the imidazolinium salt. For a fully substituted diamine, reaction with triethyl orthoformate yields the imidazolinium salt precursor directly. rsc.org The deprotonation of this imidazolinium salt at the C2 position with a strong base generates the free N-heterocyclic carbene. rsc.org The use of asymmetrically substituted diamines is a key strategy for accessing chiral NHCs, which are highly sought after for applications in asymmetric catalysis. york.ac.ukyork.ac.uk

Reactivity with Carbon Dioxide

The reactivity of N-substituted ethylenediamines with carbon dioxide is a subject of interest, particularly in the context of CO2 capture technologies. While specific studies on this compound are not extensively documented in publicly available research, the behavior of its close structural analogues provides significant insight. For instance, research on N-tert-butyl-1,2-diaminoethane has demonstrated its rapid reaction with atmospheric carbon dioxide.

This reaction leads to the formation of a zwitterionic ammonium (B1175870) carbamate (B1207046) salt. The mechanism involves the nucleophilic attack of one of the nitrogen atoms of the diamine onto the carbon atom of CO2, followed by an intramolecular proton transfer from the other nitrogen atom to form the ammonium cation and the carbamate anion. This results in a stable, intramolecular salt. This reactivity highlights the basic nature of the amino groups and their ability to readily fix carbon dioxide.

| Reactant | Product | Description |

|---|---|---|

| N-tert-butyl-1,2-diaminoethane | Zwitterionic ammonium carbamate salt | Rapid reaction with atmospheric CO2 results in an intramolecular salt. |

C-N Bond Activation Reactions Mediated by Transition Metals

The activation of carbon-nitrogen (C-N) bonds by transition metals is a powerful strategy in synthetic chemistry, enabling the transformation of otherwise inert bonds. For a chelating ligand like this compound, the C-N bonds involving the butyl and tert-butyl groups are generally robust. However, under specific conditions with suitable transition metal complexes, their activation could be envisaged based on established organometallic principles. rsc.org

One of the primary mechanisms for C-N bond activation is the oxidative addition of the C-N bond to a low-valent, electron-rich transition metal center. rsc.org This process involves the metal inserting itself into the C-N bond, leading to the formation of new metal-carbon and metal-nitrogen bonds. For this to occur with a ligand such as this compound, the diamine would likely first coordinate to the metal center through its nitrogen lone pairs. Subsequent intramolecular activation of one of the N-alkyl C-N bonds could then take place, although this is a challenging transformation due to the strength of the bond.

Another potential pathway is β-nitrogen elimination, which is mechanistically related to the well-known β-hydride elimination. However, this is less common for C-N bonds compared to C-H bonds. The success of C-N bond activation is highly dependent on the nature of the metal, its ligand sphere, and the specific substituents on the nitrogen atom. rsc.orgresearchgate.net While extensive research has focused on the cleavage of C-N bonds in molecules like tertiary amines and amides, researchgate.net specific studies detailing the C-N bond activation within a coordinated N,N'-dialkylethylenediamine ligand remain a specialized area of investigation.

Decomposition Pathways of Diamine-Metal Complexes (e.g., Cycloreversion)

The thermal stability and decomposition pathways of metal complexes are critical for their practical applications. For complexes containing chelating diamine ligands such as this compound, thermal degradation typically proceeds through multi-step processes. researchgate.net General studies on related systems indicate that decomposition often begins with the loss of any solvated molecules, followed by the fragmentation and decomposition of the organic ligand at higher temperatures. mdpi.com

The ultimate products of thermal decomposition in an oxidizing atmosphere are typically the corresponding metal oxides. In an inert atmosphere, the products can be more varied, sometimes resulting in the pure metal or metal carbides/nitrides depending on the ligand and metal. researchgate.net For example, thermogravimetric analysis of various Schiff base complexes derived from diamines shows that decomposition occurs in distinct stages, with the nature of the metal ion influencing the decomposition temperatures and final residues. researchgate.netmdpi.com

The specific mechanism of cycloreversion, the reverse of a cycloaddition reaction, is not a commonly reported decomposition pathway for saturated five-membered chelate rings formed by ethylenediamine-type ligands. Such pathways are more typical for systems with specific electronic and steric properties, like those involving [2+2] photocycloadditions in coordination polymers. The decomposition of saturated metal-chelate rings is more likely to proceed through radical mechanisms or other complex fragmentation routes initiated by the cleavage of the weakest bonds in the complex at elevated temperatures. Detailed mechanistic studies on the gas-phase decomposition of related metal-amido precursors have shown complex pathways involving proton migration and ligand fragmentation, rather than simple cycloreversion. chemrxiv.org

| Complex Type | Decomposition Feature | Typical End Product (in Air) | Reference |

|---|---|---|---|

| Metal complexes with Schiff bases from diamines | Multi-step decomposition, loss of ligand fragments. | Metal Oxide | researchgate.net |

| Metal complexes with polydithiooxamide | Decomposition sequence depends on the central metal ion. | Metal Sulfide/Oxide | researchgate.net |

Coordination Chemistry and Ligand Applications of N Butyl N Tert Butylethane 1,2 Diamine Analogues

Chelating Behavior with Diverse Metal Ions

N-butyl-N'-tert-butylethane-1,2-diamine and its analogues function as effective chelating agents in coordination chemistry. guidechem.com Chelation is an equilibrium reaction involving a metal ion and a complexing agent, where the formation of multiple bonds between the metal and the agent results in a ring-like structure that includes the metal ion. beloit.edu In the case of ethylenediamine (B42938) derivatives, the two nitrogen donor atoms in the molecule bind to a single metal ion, forming a stable five-membered chelate ring. beloit.eduresearchgate.net This process effectively blocks the reactive sites of the metal ion, which are otherwise occupied by solvent molecules like water. beloit.edu

The stability of the resulting metal chelate is a key factor in the agent's effectiveness. beloit.edu Chelating agents that form highly stable complexes are more successful at controlling metal ion activity. beloit.edu The structure of the chelating agent, including the presence of substituent groups on the nitrogen atoms, influences its ability to bind with various metal ions. researchgate.net For instance, N,N'-dialkyl-substituted ethylenediamines can form stable complexes with a range of divalent metal ions, including Ni(II), Co(II), Cu(II), and others. researchgate.netnih.gov The fundamental principle is that the chelating ligand displaces less strongly bound molecules to form a more thermodynamically stable complex. beloit.edu

Formation of Stable Metal Complexes

The interaction between this compound analogues and metal ions leads to the formation of stable metal complexes. guidechem.com The stability of these complexes is significantly enhanced by the chelate effect, where the bidentate nature of the diamine ligand results in a more stable ring structure compared to coordination with two separate monodentate amine ligands. beloit.edu The stability of a metal chelate can be quantified by its stability constant (log K). A high log K value indicates a high degree of stability for the complex. beloit.edu When multiple metal ions are present, a chelating agent like an ethylenediamine derivative will preferentially bind to the metal with which it forms the most stable complex, as indicated by the highest log K value. beloit.edu

The synthesis of these complexes often involves reacting the diamine ligand with a metal salt, leading to the formation of a coordination compound. nih.govresearchgate.net For example, various metal(II) complexes with Schiff bases derived from diamines have been synthesized and characterized, demonstrating the versatility of these ligands in forming stable structures. researchgate.net The resulting complexes often exhibit well-defined geometries and properties determined by the ligand and the central metal ion. nih.gov

The steric bulk of the substituents on the nitrogen atoms of ethylenediamine ligands, such as the n-butyl and tert-butyl groups in this compound, has a profound impact on the coordination geometry of the resulting metal complexes. The large tert-butyl groups create significant steric hindrance, which can restrict the ligand's conformational flexibility and influence how it coordinates to a metal center. This steric strain can lead to distortions from idealized geometries. For example, while many metal-TPEN (a hexadentate ligand) complexes exhibit a standard octahedral geometry, the Cu(II)-TPEN complex is penta-coordinated with a distorted square pyramid geometry, a deviation caused by the metal ion's electronic properties combined with ligand constraints. researchgate.net

In complexes with sterically demanding ligands, the coordination number of the metal may be reduced, or the bond angles may deviate significantly from the norm. nih.gov For instance, the bulky tert-butyl groups can favor distorted or monodentate coordination modes to minimize steric clashes. In a vanadium(II) complex with N,N′-di-tert-butylethane-1,2-diamine, [VCl2(dtbeda)(thf)2], the ligand enforces a distorted octahedral geometry around the vanadium atom. researchgate.net Similarly, the use of bulky N-heterocyclic carbene (NHC) ligands in gold(III) complexes has been shown to result in the formation of imidazolinium cations stabilized by a counter-anion, rather than the expected organometallic species, highlighting how steric hindrance can dictate reaction outcomes. mdpi.com The interplay between the size of the ligand's substituents and the preferred coordination of the metal ion ultimately determines the final structure of the complex. nih.gov

Table 1: Selected Crystallographic Data for Vanadium(II) Complex with N,N′-di-tert-butylethane-1,2-diamine

This table presents crystallographic data for the complex [VCl2(dtbeda)(thf)2], illustrating the distorted octahedral geometry influenced by the bulky ligand.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| Coordination Geometry | Distorted Octahedral | researchgate.net |

| Special Feature | Complex is located on a twofold rotation axis | researchgate.net |

Diamine ligands like this compound can play a crucial role in stabilizing specific oxidation states of the coordinated metal center. The nitrogen donor atoms of the ligand can modulate the electron density at the metal, thereby influencing its redox properties. researchgate.netmdpi.com In many cases, these ligands are considered "redox non-innocent," meaning they can actively participate in the redox chemistry of the complex, making it difficult to assign a definitive oxidation state to the metal alone. mdpi.com

The ligand framework can be designed to support either high or low oxidation states. The electronic properties of the ligand, combined with the steric environment it creates, can favor a particular oxidation state for the metal ion. researchgate.net For example, the reaction of metal salts with N,N′-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine can lead to complexes where the ligand's oxidation state varies depending on the metal and reaction conditions, which in turn stabilizes the metal center. mdpi.com The synthesis of various vanadium(II) complexes with different N,N'-dialkylethane-1,2-diamines, including the N,N'-di-tert-butyl derivative, demonstrates the ability of these ligands to form stable complexes with this relatively low oxidation state metal. researchgate.net

Design Principles for Chiral Diamine Ligands in Asymmetric Catalysis

Chiral diamine ligands are fundamental in the field of asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product preferentially. researchgate.net A long-standing and successful design principle has been the use of C2-symmetric ligands. nih.govresearchgate.net The C2 symmetry reduces the number of possible transition states in a catalytic reaction, which can simplify mechanistic analysis and often leads to high enantioselectivity. utexas.edu

However, more recent trends have shown that non-symmetrical ligands can be equally or even more effective catalysts for certain reactions. nih.govnih.gov It has been argued that for some catalytic cycles, such as rhodium-catalyzed hydrogenation, the intermediates are inherently non-symmetrical, and therefore, a non-symmetrical ligand may provide more effective enantiocontrol. nih.gov The development of modular, non-symmetrical P,N-ligands (containing both phosphorus and nitrogen donors) has been particularly successful, in many cases outperforming traditional C2-symmetric P,P- or N,N-ligands. nih.govnih.gov The key design principle is the creation of a chiral environment around the metal center that directs the substrate to bind in a specific orientation, leading to the desired stereochemical outcome. researchgate.net

Coordination with Group 14 Metals (Ge, Sn, Pb) and Applications in Material Precursors

N,N'-disubstituted diamine analogues have been used to synthesize complexes with Group 14 metals (Ge, Sn, Pb). These complexes are often prepared through salt elimination reactions between a lithium salt of the ligand and a metal(II) chloride. nih.gov The resulting complexes can be either homoleptic, containing only the diamido ligand, or heteroleptic, containing other ligands like chloride as well. nih.gov The steric bulk of the substituents on the diamine ligand is a critical factor in determining the structure of the final product, which can range from monomeric to dimeric species. nih.gov

These Group 14 metal complexes have shown potential as precursors for the synthesis of advanced materials. There is growing interest in using main-group element compounds as alternatives to transition metals for applications in bond activation and catalysis. nih.gov For instance, late transition metal complexes with sterically demanding amido ligands have been successfully used as precursors for chemical vapor deposition (CVD) to create metal nitride thin films, which have applications in tool coatings and magnetic recording media. illinois.eduillinois.edu Similarly, complexes of Group 14 metals with diamine or related ligands could serve as precursors for depositing thin films of materials like germanium nitride or tin nitride. nih.govrsc.org The coordination chemistry of Group 14 elements is diverse, with coordination numbers varying significantly down the group, offering opportunities to design specific precursor molecules. researchgate.net

Table 2: Reactivity of Lithium Amidinates with Group 14 Metal(II) Chlorides

This table summarizes the outcomes of reactions aimed at synthesizing Group 14 metal complexes, highlighting the influence of the metal on the reaction success.

| Reactants | Stoichiometry | Product Type | Outcome for Pb(II) | Source |

|---|---|---|---|---|

| Lithium amidinate + Metal(II) chloride | 2:1 | Homoleptic complexes | Successful | nih.gov |

| Lithium amidinate + Metal(II) chloride | 1:1 | Heteroleptic complexes | Not accessible by the described procedure | nih.gov |

Ligands for Specific Transition Metal Systems (e.g., Vanadium(II) Complexes)

This compound and its analogues have been specifically employed in the synthesis of vanadium(II) complexes. A series of [VCl₂(diamine)₂] complexes, where the diamine includes N,N'-di-tert-butylethane-1,2-diamine (dtbeda), have been synthesized and characterized. researchgate.net The stability and properties of these complexes are correlated with the nature of the diamine ligand. researchgate.net

A specific example is the complex dichlorobis(tetrahydrofuran)(N,N′-di-tert-butylethane-1,2-diamine)vanadium(II), or [VCl₂(dtbeda)(thf)₂]. researchgate.net This compound was prepared by reacting [V₂Cl₃(thf)₆]₂[Zn₂Cl₆] with the dtbeda ligand in refluxing tetrahydrofuran (B95107) (thf). researchgate.net X-ray diffraction analysis revealed that the complex has a distorted octahedral geometry, with the two chloride ligands in trans positions to each other. researchgate.net The steric bulk of the tert-butyl groups on the diamine ligand is a key factor influencing this geometry. researchgate.net The study of such specific metal-ligand systems is crucial for understanding how ligand design can be used to tune the structure, stability, and reactivity of metal complexes for applications ranging from catalysis to materials science. nih.gov

Catalytic Roles of N Butyl N Tert Butylethane 1,2 Diamine Analogues

Organocatalysis

N-substituted ethylenediamines, such as N-butyl-N'-tert-butylethane-1,2-diamine and the closely related N,N'-di-tert-butylethylenediamine, possess sterically hindered nitrogen atoms. This structural feature renders them non-nucleophilic while maintaining basicity. The significant steric bulk imposed by the tert-butyl and butyl groups restricts the molecule's ability to act as a nucleophile, preventing it from directly participating in substitution reactions. However, the lone pairs on the nitrogen atoms remain available to function as proton acceptors, making these compounds suitable for use as sterically hindered, non-nucleophilic bases.

Such bases are valuable in promoting elimination reactions, like dehydrohalogenation, where the removal of a proton is required to facilitate the formation of a double bond without competing nucleophilic attack. While the principles of using hindered amines as non-nucleophilic bases are well-established in organic synthesis, specific, documented examples detailing the use of this compound or its direct analogues as organocatalysts for dehydrohalogenation are not extensively reported in surveyed chemical literature. Their utility in this specific context is inferred from their structural properties rather than from a large body of dedicated research findings.

Transition Metal Catalysis

The true catalytic utility of this compound and its analogues is most prominent when they are used as ligands in transition metal complexes. The two nitrogen atoms chelate to a metal center, forming a stable five-membered ring that influences the metal's electronic and steric environment, thereby modulating its catalytic activity.

Palladium complexes featuring α-diamine ligands have demonstrated significant potential in the polymerization of olefins. A study focusing on the hybridization effects of nitrogen donor atoms found that α-diamine palladium catalysts, which have sp³ hybridized nitrogen atoms like this compound, exhibit exceptionally high activity in the polymerization of norbornene. rsc.org The activity of these α-diamine palladium catalysts can reach as high as 7.02 × 10⁷ g of polynorbornene per mole of palladium per hour. rsc.org

Research indicates that the high activity is linked to the formation of a more electrophilic palladium center and potential ligand redistribution reactions. rsc.org This contrasts with related α-diimine (sp² hybridized) palladium catalysts, where activity generally decreases as the nitrogen donors change from sp³ to sp² hybridization. rsc.org

Table 1: Norbornene Polymerization using α-Diamine Palladium Catalysts

| Catalyst/Ligand Type | Co-catalyst | Activity (g Pol/mol Pd·h) | Polymer Mₙ (kg/mol) | PDI (Mₗ/Mₙ) | Source |

|---|---|---|---|---|---|

| α-Diamine-Pd | MAO | 7.02 × 10⁷ | 119.8 | 2.05 | rsc.org |

| Amine-Imine-Pd | MAO | 2.59 × 10⁷ | 116.5 | 1.99 | rsc.org |

| α-Diimine-Pd | MAO | 1.30 × 10⁷ | 105.4 | 2.11 | rsc.org |

Data derived from studies on the effect of ligand nitrogen hybridization on norbornene polymerization.

Diamine ligands are crucial in the advancement of copper- and palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. In copper-catalyzed reactions, such as the Ullmann condensation and Goldberg reactions, diamine ligands permit the use of milder reaction conditions, weaker bases, and catalytic amounts of copper, significantly broadening the substrate scope. cmu.edunih.gov

While N,N'-dimethylethylenediamine is a commonly used ligand, studies have shown that increasing the steric bulk on the nitrogen atoms, for instance by replacing methyl with larger alkyl groups like tert-butyl, can lead to less efficient catalysts for certain C-N couplings. cmu.edu Nonetheless, these ligands are instrumental in facilitating the synthesis of complex molecules, including pharmaceuticals and materials. cmu.edu For instance, palladium complexes with N-heterocyclic indolyl ligands, which can be considered diamine analogues, are effective catalysts for the Suzuki C-C coupling reaction. mdpi.com

Table 2: Representative Diamine-Ligand Mediated C-N Coupling Reaction

| Reaction Type | Catalyst System | Aryl Halide | Amine | Yield (%) | Source |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BippyPhos | 4-Bromobiphenyl | n-Butylamine | 95 | vander-lingen.nl |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BippyPhos | 2-Bromopyridine | Cyclohexylamine | 88 | vander-lingen.nl |

| Cu-catalyzed Amidation | CuI / N,N'-Dimethylethylenediamine | Iodobenzene | 2-Pyridone | 81 | cmu.edu |

| Cu-catalyzed Azide Coupling | CuI / Diamine Ligand | 1-Bromo-4-nitrobenzene | NaN₃ | 95 | cmu.edu |

This table presents examples of C-N bond formation reactions facilitated by diamine ligands, illustrating their broad applicability.

When a diamine ligand is chiral, its coordination to a metal center can create a chiral catalytic environment, enabling the synthesis of enantiomerically enriched products. This is particularly effective in asymmetric reduction reactions.

Chiral diamine analogues are highly effective ligands in transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. nih.gov Ruthenium and iridium complexes featuring chiral 1,2-diamine ligands are among the most powerful catalysts for these transformations, providing access to chiral alcohols and amines with high enantioselectivity. mdpi.comresearchgate.net

The Noyori-Ikariya catalysts, which are half-sandwich bifunctional η⁶-arene metal complexes with substituted 1,2-diamines, are exemplary. mdpi.com These catalysts achieve excellent enantioselectivities for a wide array of substrates. mdpi.comnsf.gov For example, iridium complexes of chiral polymeric diamine ligands have been shown to be efficient and recyclable catalysts for the ATH of functionalized ketones, affording optically active secondary alcohols with up to 99% enantiomeric excess (ee). mdpi.com Similarly, Ru(II) complexes with chiral N-tosylethylenediamine ligands are excellent for the asymmetric hydrogenation of simple and base-sensitive ketones, yielding chiral alcohols with up to 97% ee. nsf.gov

Table 3: Asymmetric (Transfer) Hydrogenation of Ketones with Chiral Diamine-Metal Catalysts

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| [Ir(Cp*)(diamine)Cl]Cl | Acetophenone | 1-Phenylethanol | 98 | 97 | mdpi.com |

| [Ir(polymeric-diamine)formate] | 2-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 96 | 99 | mdpi.com |

| RuCl(S,S)-TsDPEN | 4-Chromanone | (S)-4-Chromanol | >99 | 97 | nsf.gov |

| [RuCl₂(diphosphine)][(R,R)-DPEN] | Acetophenone | 1-Phenylethanol | >99 | 89 | nsf.gov |

| [RuCl₂(diphosphine)][(R,R)-DPEN] | 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | >99 | 91 | nsf.gov |

This table showcases the high efficiency and enantioselectivity achieved in the reduction of various ketones using metal catalysts with chiral diamine ligands.

Asymmetric Catalytic Transformations

Asymmetric Nucleophilic Additions

Analogues of this compound are effective ligands in a variety of metal-catalyzed asymmetric nucleophilic addition reactions. These reactions are fundamental in organic synthesis for the construction of chiral molecules. The diamine ligand, upon coordination to a metal (such as palladium, copper, or zinc), forms a chiral complex that activates the substrate and controls the stereochemical outcome of the nucleophilic attack.

One prominent application is in the asymmetric addition of nucleophiles to imines. For instance, in the palladium-catalyzed addition of arylboronic acids to N-sulfonyl ketimines, chiral diamine ligands have demonstrated excellent reactivity and enantioselectivity. A study comparing different N-substituted diamine ligands highlighted the impact of the substituent on the reaction's success. For the addition to sterically hindered N-sulfonyl ketimines, a chiral N-H diamine ligand provided the corresponding sulfonamide in 90% yield with a high enantiomeric ratio (96:4 er). In contrast, the analogous N-Me diamine ligand gave the product in a lower yield (67%) and with reduced stereoselectivity (69:31 er) chemrxiv.org. This suggests that the less bulky N-H group is more effective in this specific transformation than the N-methyl group, emphasizing the subtle yet critical role of the N-substituent's size.

Another significant area is the hydrosilylation of ketones, which involves the nucleophilic addition of a hydride species. Chiral acyclic and macrocyclic diamines derived from trans-1,2-diaminocyclohexane, when complexed with diethylzinc, are efficient catalysts for the asymmetric hydrosilylation of ketones. For example, N,N'-dibenzyl-1,2-diaminocyclohexane ligands have been used to produce chiral secondary alcohols with high enantiomeric excess nih.gov. The structure of the ligand, including the nature of the N-alkyl groups, directly influences the enantioselectivity of the reduction.

The performance of various diamine analogues in asymmetric nucleophilic additions is summarized in the table below, illustrating the influence of the ligand structure on yield and enantioselectivity.

| Reaction Type | Catalyst/Ligand | Substrate | Nucleophile | Yield (%) | ee (%) / er | Ref |

| Addition to Ketimine | Pd / Chiral N-H Diamine (L3) | Sterically hindered N-sulfonyl ketimine | Arylboronic acid | 90 | 96:4 er | chemrxiv.org |

| Addition to Ketimine | Pd / Chiral N-Me Diamine (L2) | Sterically hindered N-sulfonyl ketimine | Arylboronic acid | 67 | 69:31 er | chemrxiv.org |

| Hydrosilylation of Ketone | Zn / N,N'-dibenzyl-1,2-diaminocyclohexane | Aryl-alkyl ketones | Polymethylhydrosiloxane | - | up to 86 | nih.gov |

| Allylic Alkylation | Pd / (S)-(CF3)3-t-BuPHOX | Morpholinone derivative | Allyl acetate | 91 | 99 | nih.gov |

| Michael Addition | Cinchona-derived catalyst | 4-Nitro-5-styrylisoxazole | γ-Butenolide | Good | up to 74 | ua.esdicp.ac.cn |

Mechanistic Insights into Diamine-Catalyzed Reactions

Understanding the mechanism of diamine-catalyzed reactions is essential for optimizing existing catalysts and designing new, more efficient ones. The chirality of the products in these reactions originates from the diastereomeric transition states formed during the key bond-forming step. The energy difference between these transition states is determined by the steric and electronic interactions within the catalyst-substrate complex.

In many reactions catalyzed by metal-diamine complexes, the diamine acts as a bidentate ligand, creating a chiral pocket around the metal center. For instance, in the palladium-catalyzed asymmetric addition of a nucleophile to an allyl-containing substrate, the diamine ligand controls the geometry of the π-allyl palladium intermediate. The stereochemical outcome is then determined by the facial selectivity of the subsequent nucleophilic attack on the allyl group. Detailed mechanistic studies, including DFT calculations, have shown that the enantioselectivity can be tuned by altering the electronic properties of the ligand, which in turn affects the bond lengths in the key catalytic intermediate nih.gov.

Computational studies on Pd/sparteine-catalyzed asymmetric additions provide a useful model for understanding the mechanism of similar reactions with other diamine ligands chemrxiv.org. These studies reveal that the stereoselectivity arises from steric repulsion in the rate-limiting transition state. The chiral framework of the diamine ligand forces the substrate and nucleophile to approach each other in a specific orientation, favoring the formation of one enantiomer over the other.

In the context of manganese-catalyzed asymmetric hydrogenation of ketones using chiral tetradentate ligands derived from 1,2-diaminocyclohexane, DFT calculations have been instrumental in elucidating the origin of stereoselectivity. These calculations revealed that the formation of the major product enantiomer is significantly influenced by the steric repulsion between the substrate and the ligand in the transition state nih.govrsc.org. This principle is directly applicable to catalysts derived from this compound, where the differential steric hindrance of the butyl and tert-butyl groups would create a highly specific chiral environment, directing the approach of the substrate to favor one stereochemical outcome. The cooperative action of the two different amine functionalities and the metal center is a key feature of the catalytic cycle nih.gov.

The general mechanism for a metal-diamine catalyzed nucleophilic addition often involves the following key steps:

Ligand Exchange: The chiral diamine ligand coordinates to the metal precursor to form the active chiral catalyst.

Substrate Activation: The substrate (e.g., a ketone or imine) coordinates to the chiral metal-diamine complex. This coordination increases the electrophilicity of the carbonyl or imino carbon.

Nucleophilic Attack: The nucleophile attacks the activated substrate. The chiral environment created by the diamine ligand directs the nucleophile to one face of the substrate, leading to the formation of one enantiomer preferentially.

Product Release and Catalyst Regeneration: The product dissociates from the metal complex, regenerating the active catalyst for the next cycle.

The steric dissymmetry in analogues of this compound is a powerful tool for controlling the stereochemical course of nucleophilic additions, and the mechanistic principles outlined here provide a framework for understanding and predicting their catalytic behavior.

Synthesis and Characterization of N Butyl N Tert Butylethane 1,2 Diamine Derivatives and Advanced Systems

Synthesis of Polyfunctionalized Diamine Architectures

Direct synthesis methods specifically for N-butyl-N'-tert-butylethane-1,2-diamine are not prominently documented. However, general strategies for the synthesis of unsymmetrical vicinal diamines have been developed, which could theoretically be adapted to produce the target compound.

One such advanced method is the directed hydroamination of allyl amine derivatives. Research has demonstrated the rhodium-catalyzed hydroamination of primary and secondary allylic amines using a variety of amine nucleophiles. nih.gov This approach is noted for its ability to couple readily accessible amines and olefins with 100% atom economy. nih.gov In principle, a reaction pathway could be designed starting from an appropriately substituted allylic amine and reacting it with either n-butylamine or tert-butylamine (B42293) to form the desired unsymmetrical 1,2-diamine structure. The scope of this methodology has been shown to include aliphatic amines like butylamine, which yield the corresponding 1,2-diamine products. nih.gov

Another general route to unsymmetrical 1,2-diamines involves the use of N-substituted aziridines. For instance, a method has been described for the synthesis of unsymmetric 1,2-diamines starting from N-substituted 2-methylaziridines. documentsdelivered.com This highlights a potential, though unconfirmed, pathway for synthesizing the target molecule.

Tethered Diamines for Specific Applications

No specific research is available detailing the use of this compound as a tethered ligand for specific applications.

Precursors for Atomic Layer Deposition (ALD) Processes

There is no available information on the use or characterization of this compound or its derivatives as precursors for Atomic Layer Deposition (ALD) processes.

Exploration in Supramolecular Chemistry

There is no available information regarding the exploration or application of this compound within the field of supramolecular chemistry.

Advanced Analytical and Spectroscopic Characterization Techniques in Diamine Research

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of N-butyl-N'-tert-butylethane-1,2-diamine and for separating it from starting materials, byproducts, or impurities. High-performance liquid chromatography and gas chromatography are the principal methods employed for these purposes.

HPLC and its advanced counterpart, UPLC, are powerful techniques for the analysis of diamines. For compounds like this compound, which lack a strong UV chromophore, derivatization is often necessary to achieve sensitive detection by UV-Vis detectors. psu.edu A pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) can be employed to render the amine detectable. psu.edu Alternatively, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for analysis without derivatization.

Reverse-phase HPLC (RP-HPLC) is a common mode for separation. sielc.com The analysis of structurally similar diamines has been achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com UPLC, which utilizes columns with smaller particle sizes (e.g., sub-2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com These methods are scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | C18 Reverse Phase (e.g., Newcrom R1) | sielc.com |

| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid | sielc.com |

| Detection | UV (with derivatization), ELSD, CAD, MS | psu.edusielc.com |

| Flow Rate | 0.3 - 1.0 mL/min | lcms.cz |

| Particle Size | 5 µm (HPLC), < 3 µm (UPLC) | sielc.com |

Gas chromatography coupled with mass spectrometry (GC-MS) is a definitive technique for the identification and quantification of volatile and semi-volatile compounds such as this compound. The analysis of amines by GC can be challenging due to their polarity and basicity, which can cause peak tailing and poor sensitivity through interactions with active sites in the column. psu.eduresearchgate.net To mitigate these issues, derivatization is a common strategy. Reagents like isobutyl chloroformate or heptafluorobutyric anhydride (B1165640) convert the polar amine groups into less polar carbamates or amides, respectively, which exhibit better chromatographic properties. nih.govacs.org

The mass spectrometer provides crucial structural information. While Electron Ionization (EI) can lead to extensive fragmentation, Chemical Ionization (CI) is a softer ionization technique that often preserves the molecular ion, aiding in the determination of the molecular weight. littlemsandsailing.comnih.gov The fragmentation pattern obtained from EI-MS, however, provides a unique fingerprint that can be used for structural confirmation and library matching.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | DB-5ms, VF-WAXms (or similar mid-polarity column) | lcms.czscielo.br |

| Carrier Gas | Helium or Hydrogen | lcms.czscielo.br |

| Injector Mode | Splitless | lcms.cz |

| Derivatization Agent | Isobutyl chloroformate, Heptafluorobutyric anhydride | nih.govacs.org |

| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) | littlemsandsailing.comnih.gov |

| Mass Range | 50 - 1000 m/z | lcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each atom, the connectivity between atoms, and the compound's dynamic behavior.

A full structural characterization of this compound involves the acquisition of spectra from several different nuclei. ¹H NMR reveals the number of different proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR provides information on the carbon skeleton. Due to the presence of two nitrogen atoms, ¹⁵N NMR could also be employed, although it is less common due to lower natural abundance and sensitivity.

In the context of organometallic chemistry, where such diamines are frequently used as ligands, multinuclear NMR is essential for studying complexation and reactivity, particularly with organolithium reagents. york.ac.uk The interaction of this compound with a species like n-butyllithium can be monitored by observing changes in the ¹H and ¹³C chemical shifts of the diamine. Furthermore, ⁷Li NMR is a highly effective probe for investigating the structure of the resulting lithium complexes in solution, providing insights into aggregation states and the coordination environment of the lithium ion. cam.ac.ukfsu.edu These studies are critical for understanding the mechanism of lithiation reactions mediated by the diamine. york.ac.uk

| Nucleus | Information Obtained | Reference |

|---|---|---|

| ¹H | Proton environments, spin-spin coupling, conformational analysis | nih.gov |

| ¹³C | Carbon skeleton, identification of unique carbon atoms | nih.gov |

| ⁷Li | Lithium coordination environment, aggregation state of organolithium complexes | cam.ac.ukfsu.edu |

| ¹⁵N | Nitrogen chemical environment, N-H coupling, complexation effects | nih.gov |

The presence of bulky n-butyl and tert-butyl groups on the nitrogen atoms of this compound imposes significant steric hindrance, which restricts free rotation around the C-N and C-C bonds. This can lead to the existence of multiple, slowly interconverting conformers (rotamers) at room temperature, which may result in broadened or multiple sets of signals in the NMR spectrum.

Variable-Temperature (VT) NMR is the ideal technique for studying this dynamic behavior. st-andrews.ac.uk By lowering the temperature, the rate of interconversion between conformers can be slowed sufficiently on the NMR timescale to resolve distinct signals for each populated conformer. Conversely, by increasing the temperature, the rate of interconversion increases, causing the separate signals to broaden and eventually coalesce into single, time-averaged peaks. st-andrews.ac.uk From the coalescence temperature and the chemical shift separation of the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. st-andrews.ac.uk This provides quantitative data on the conformational flexibility of the molecule. For the ethylenediamine (B42938) backbone, this technique can confirm the preference for a gauche conformation, which minimizes steric interactions between the bulky alkyl groups.

| Temperature Regime | Rate of Interconversion | Expected Spectral Appearance | Reference |

|---|---|---|---|

| Low Temperature (Slow Exchange) | Slow on NMR timescale | Sharp, distinct signals for each conformer | st-andrews.ac.uk |

| Intermediate Temperature (Coalescence) | Comparable to NMR timescale | Broadened signals merging into one | st-andrews.ac.uk |

| High Temperature (Fast Exchange) | Fast on NMR timescale | Sharp, time-averaged signals | st-andrews.ac.uk |

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides the structure in solution, X-ray crystallography offers an exact and high-resolution picture of the molecule's conformation and packing in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions can be determined with high precision.

For this compound, an X-ray crystal structure would provide definitive values for all bond lengths, bond angles, and torsional (dihedral) angles. Based on studies of the closely related N,N'-di-tert-butylethane-1,2-diamine, it is expected that the bulky substituents would force the N-C-C-N dihedral angle of the ethylenediamine backbone into a gauche conformation of around 60°. This technique would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding between the N-H group of one molecule and the nitrogen lone pair of another. Such data is invaluable for understanding how steric effects dictate the molecule's preferred three-dimensional shape.

| Parameter | Expected Value/Observation | Reference |

|---|---|---|

| Crystal System | e.g., Monoclinic | |

| Space Group | e.g., C12/c1 | |

| C-N Bond Lengths | ~1.45–1.48 Å | |

| N-C-C-N Dihedral Angle | ~60° (gauche conformation) | |

| Intermolecular Interactions | N-H···N hydrogen bonds, van der Waals forces |

Advanced Mass Spectrometry Techniques (e.g., EIMS, LC-MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. Electron Ionization Mass Spectrometry (EIMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable in the study of diamines.

In EIMS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, offering detailed structural information. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation of asymmetrically N-alkylated ethylenediamines is primarily dictated by the cleavage of C-C bonds adjacent to the nitrogen atoms (α-cleavage), which is a common pathway for amines. libretexts.org This process results in the formation of stable iminium ions.

Given the structure of this compound, several key fragmentation pathways can be predicted. The cleavage of the bond between the two carbons of the ethylenediamine backbone is a characteristic fragmentation for vicinal diamines. chemijournal.com Additionally, α-cleavage at the butyl and tert-butyl substituents will lead to the loss of alkyl radicals and the formation of prominent fragment ions. The relative abundance of these fragments can provide insights into the relative stability of the resulting carbocations and radical species.

Table 1: Predicted EIMS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 172 | [C₁₀H₂₄N₂]⁺ | Molecular Ion |

| 157 | [C₉H₂₁N₂]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group |

| 129 | [C₈H₁₉N₂]⁺ | Loss of a propyl radical (•C₃H₇) from the n-butyl group |

| 115 | [C₇H₁₇N₂]⁺ | Loss of a butyl radical (•C₄H₉) from the n-butyl group |

| 100 | [C₆H₁₄N]⁺ | Cleavage of the C-C bond of the ethylenediamine backbone |

| 86 | [C₅H₁₂N]⁺ | Cleavage of the C-C bond of the ethylenediamine backbone |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) is another indispensable technique, particularly for analyzing complex mixtures or for compounds that are not sufficiently volatile for Gas Chromatography-Mass Spectrometry (GC-MS). In LC-MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer. This technique is highly sensitive and can be used for both qualitative and quantitative analysis. For a compound like this compound, LC-MS with a suitable ionization source, such as Electrospray Ionization (ESI), would be employed. ESI is a soft ionization technique that typically results in a prominent protonated molecular ion [M+H]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. Further structural information can be obtained by using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is selected and fragmented to produce a characteristic spectrum.

Potentiometric Studies of Metal-Diamine Complexation Equilibria

Potentiometric titration is a classic and highly accurate method for determining the stability constants of metal-ligand complexes in solution. scispace.com This technique involves monitoring the change in the potential of an electrode, typically a pH-sensitive glass electrode, as a titrant is added to a solution containing a metal ion and the ligand of interest.

For this compound, potentiometric studies would reveal its protonation constants and the stability constants of its complexes with various metal ions. The diamine has two nitrogen atoms that can be protonated. The protonation constants (K₁ and K₂) can be determined by titrating a solution of the diamine with a standard acid.